6-benzyl-1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-benzyl-1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C27H29FN6O3 and its molecular weight is 504.566. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
A study by Ho and Suen (2013) delves into the synthesis of novel derivatives incorporating a pyrazolo[4,3-d]pyrimidine moiety through intramolecular cyclization. This work emphasizes the versatility of the pyrazolo[4,3-d]pyrimidine core in generating a wide array of heterocyclic compounds, showcasing its potential in medicinal chemistry and material science. The structural diversity obtained suggests these frameworks could be tailored for specific biological or physical properties, though the direct application of the specified compound is not mentioned (Yuh-Wen Ho & Maw-Cherng Suen, 2013).
Pharmaceutical Compound Development
Research by Rao and Ramanathan (2017) explores the cyclization–dehydrosulfonylation/reduction sequences to produce pyrazinoisoquinolines and pyridopyrazines. Their methodology offers an efficient synthetic route to compounds that might be pharmaceutically useful, highlighting the potential of such chemical structures in drug development. Although the direct connection to the specified chemical is not made, the synthetic strategies discussed could be relevant for creating analogs with improved biological activities (R. Rao & C. Ramanathan, 2017).
Analgesic and Anti-inflammatory Agents
A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) presents the synthesis of heterocyclic compounds derived from visnaginone and khellinone, evaluated as COX inhibitors with notable analgesic and anti-inflammatory activities. This suggests that derivatives of the pyrazolo[4,3-d]pyrimidine structure could be engineered to possess significant pharmacological activities, offering a pathway to new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Antagonist Activity Studies
Watanabe et al. (1992) investigated the 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives. Their findings contribute to the understanding of how structural modifications affect biological activity, potentially guiding the development of new therapeutic agents targeting the serotonin system (Y. Watanabe et al., 1992).
Eigenschaften
IUPAC Name |
6-benzyl-1-ethyl-4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-methylpyrazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN6O3/c1-3-34-25-24(19(2)29-34)32(27(37)33(26(25)36)17-20-7-5-4-6-8-20)18-23(35)31-15-13-30(14-16-31)22-11-9-21(28)10-12-22/h4-12H,3,13-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNDJEQNRNPWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.